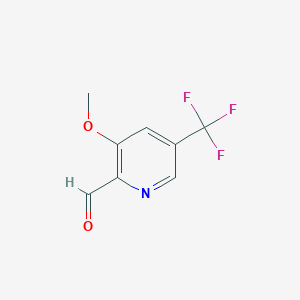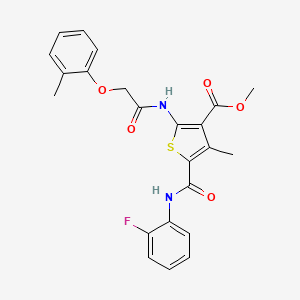
3-Methoxy-5-(trifluoromethyl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(trifluoromethyl)picolinaldehyde is an organic compound with the molecular formula C8H6F3NO2 It is a derivative of picolinaldehyde, featuring a methoxy group at the 3-position and a trifluoromethyl group at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde typically involves the introduction of the methoxy and trifluoromethyl groups onto the pyridine ring. One common method involves the reaction of 3-methoxypyridine with trifluoromethylating agents under controlled conditions. The aldehyde group can then be introduced via formylation reactions using reagents such as Vilsmeier-Haack or Reimer-Tiemann reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(trifluoromethyl)picolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Methoxy-5-(trifluoromethyl)picolinic acid.
Reduction: 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)picolinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)picolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)picolinic acid
- 3-Methoxy-5-(trifluoromethyl)picolinyl alcohol
- 5-Methoxy-3-(trifluoromethyl)picolinaldehyde
Uniqueness
3-Methoxy-5-(trifluoromethyl)picolinaldehyde is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6F3NO2 |
|---|---|
Molecular Weight |
205.13 g/mol |
IUPAC Name |
3-methoxy-5-(trifluoromethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6F3NO2/c1-14-7-2-5(8(9,10)11)3-12-6(7)4-13/h2-4H,1H3 |
InChI Key |
QNYIYWJILAOCSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3aS)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-3,3a,4,5-tetrahydrobenzo[de]isoquinoline-1,6-dione](/img/structure/B12069082.png)




![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12069106.png)




